2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole
Overview
Description
2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole, commonly known as OXD-2, is a synthetic organic compound that has been used in research and development in the scientific community. OXD-2 is an aromatic heterocyclic compound, containing a five-membered ring of three carbon atoms, one nitrogen atom and one sulfur atom. It is a yellowish-orange solid, soluble in organic solvents and water. OXD-2 has a wide range of applications in the fields of biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
Delayed Luminescence in Oxadiazole Derivatives
- Research on 2,5-diphenyl-1,3,4-oxadiazole derivatives, which are closely related to the compound , has shown their use in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). These compounds are significant in organic light-emitting diodes (OLEDs) and exhibit improved efficiency and reduced rolloff at high current densities (Cooper et al., 2022).
Antifungal Properties
- Studies have demonstrated that certain 2-substituted methylthio-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives exhibit moderate to good antifungal activity. This indicates their potential use in controlling fungal pathogens in plants (Xu et al., 2011).
Fungitoxic Properties
- A series of 1,3,4-oxadiazoles, including the compound , have shown good activity against certain fungi, highlighting their potential as fungicidal agents (Dutta et al., 1986).
Antimicrobial Activities
- Compounds related to 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole have been synthesized and tested for their antimicrobial properties, indicating their potential application in this area (JagadeeshPrasad et al., 2015).
Molecular Structure Analysis
- Studies have been conducted on the molecular structure of oxadiazole derivatives, which could provide insight into the physical and chemical properties of similar compounds like 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole (Lutskii et al., 1970).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-13-5-3-2-4-11(13)15-19-18-14(20-15)10-7-6-9(16)8-12(10)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIWOKJRAZPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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